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molecular formula C7H11N3O2 B1581661 Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate CAS No. 31037-02-2

Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

Cat. No. B1581661
M. Wt: 169.18 g/mol
InChI Key: MEUSJJFWVKBUFP-UHFFFAOYSA-N
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Patent
US04620865

Procedure details

Methylhydrazine (25 grams, 0.54 mole) and ethyl(ethoxymethylene)cyanoacetate (92 grams, 0.54 mole) were combined in 150 ml. of ethanol and refluxed for about 16 hours. The reaction mixture was then cooled and poured over ice water, and the resulting precipitated product was collected by filtration and dried. The mother liquor was extracted with chloroform, washed with saturated brine, and dried using sodium sulfate and filter paper. Solvent was removed in vacuo. Both groups of crystallized product were recrystallized from ethanol, yielding 32.3 grams (35%) of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester, mp=99°-100° C.
Name
Methylhydrazine
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
92 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][NH2:3].[CH2:4]([O:6][C:7](=[O:15])[C:8](=COCC)[C:9]#[N:10])[CH3:5].[CH2:16](O)C>>[NH2:10][C:9]1[N:3]([CH3:16])[N:2]=[CH:1][C:8]=1[C:7]([O:6][CH2:4][CH3:5])=[O:15]

Inputs

Step One
Name
Methylhydrazine
Quantity
25 g
Type
reactant
Smiles
CNN
Step Two
Name
Quantity
92 g
Type
reactant
Smiles
C(C)OC(C(C#N)=COCC)=O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
CUSTOM
Type
CUSTOM
Details
the resulting precipitated product
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried
EXTRACTION
Type
EXTRACTION
Details
The mother liquor was extracted with chloroform
WASH
Type
WASH
Details
washed with saturated brine
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filter paper
CUSTOM
Type
CUSTOM
Details
Solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
Both groups of crystallized product were recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=NN1C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 32.3 g
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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